N-({[2,3'-bipyridine]-4-yl}methyl)-2-(thiophen-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-([2,3’-bipyridin]-4-ylmethyl)-2-(thiophen-2-yl)acetamide is a complex organic compound that features a bipyridine moiety linked to a thiophene ring via an acetamide bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-([2,3’-bipyridin]-4-ylmethyl)-2-(thiophen-2-yl)acetamide typically involves the following steps:
Formation of the bipyridine moiety: This can be achieved through the coupling of two pyridine rings using a palladium-catalyzed cross-coupling reaction.
Attachment of the acetamide group: The bipyridine intermediate is then reacted with an acetamide derivative under appropriate conditions to form the acetamide linkage.
Incorporation of the thiophene ring: Finally, the thiophene ring is introduced through a nucleophilic substitution reaction, completing the synthesis of the target compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bipyridine moiety, potentially converting it to a more saturated form.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Saturated bipyridine derivatives.
Substitution: Functionalized acetamide derivatives.
Scientific Research Applications
N-([2,3’-bipyridin]-4-ylmethyl)-2-(thiophen-2-yl)acetamide has several applications in scientific research:
Chemistry: It can be used as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology: The compound may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent.
Industry: It can be utilized in the development of advanced materials, such as organic semiconductors or photovoltaic devices.
Mechanism of Action
The mechanism of action of N-([2,3’-bipyridin]-4-ylmethyl)-2-(thiophen-2-yl)acetamide depends on its specific application:
Biological Activity: The compound may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
Coordination Chemistry: As a ligand, it can coordinate with metal ions, influencing their electronic properties and reactivity.
Comparison with Similar Compounds
- N-([2,2’-bipyridin]-4-ylmethyl)-2-(thiophen-2-yl)acetamide
- N-([2,3’-bipyridin]-4-ylmethyl)-2-(furan-2-yl)acetamide
Uniqueness: N-([2,3’-bipyridin]-4-ylmethyl)-2-(thiophen-2-yl)acetamide is unique due to the specific arrangement of its bipyridine and thiophene moieties, which may confer distinct electronic and steric properties compared to similar compounds
Properties
IUPAC Name |
N-[(2-pyridin-3-ylpyridin-4-yl)methyl]-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c21-17(10-15-4-2-8-22-15)20-11-13-5-7-19-16(9-13)14-3-1-6-18-12-14/h1-9,12H,10-11H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYVJVPCNGSANRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=CC(=C2)CNC(=O)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.